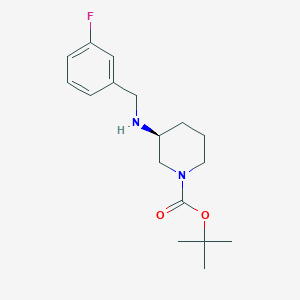

(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate

Description

(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at position 1 and a 3-fluorobenzylamino substituent at position 3 in the (S)-configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of receptor-targeted molecules. Its structural features, including the fluorine atom (electron-withdrawing) and the benzylamino group (hydrogen-bond donor), influence its physicochemical and biological properties .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3/t15-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKADNTNWLFEQPF-HNNXBMFYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901117205 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-88-2 | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-[[(3-fluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901117205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Attachment of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group is introduced through nucleophilic substitution reactions using 3-fluorobenzyl halides.

Formation of the Amino Group: The amino group is introduced through reductive amination reactions using suitable amines and reducing agents.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound is used in biological assays to study its effects on various biological targets, including receptors and enzymes.

Chemical Biology: It serves as a probe in chemical biology studies to investigate molecular interactions and pathways.

Pharmaceutical Industry: The compound is explored for its potential use in the formulation of pharmaceutical products.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the intended therapeutic application.

Comparison with Similar Compounds

Structural Analogs with Modified Benzyl Substituents

tert-Butyl (S)-3-((3-bromobenzyl)amino)piperidine-1-carboxylate (CAS 1338222-17-5)

- Structural Difference : Bromine replaces fluorine at the benzyl para position.

- Its polarizability may enhance hydrophobic interactions compared to fluorine .

- Molecular Weight : 369.3 g/mol (vs. ~337.4 g/mol for the target compound).

tert-Butyl 4-((3-fluoro-4-methoxybenzyl)amino)piperidine-1-carboxylate (CAS 1349717-80-1)

- Structural Difference: A methoxy group is added at the benzyl 4-position, and the amino group is at piperidine position 3.

- Impact : The methoxy group introduces electron-donating effects, altering electronic distribution. Position 4 substitution may affect conformational flexibility and target engagement .

tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (CAS 1349716-46-6)

- Structural Difference: Difluoro substitution at benzyl 3,4-positions; amino group at piperidine position 4.

Analogs with Alternative Linkages

tert-Butyl (S)-3-((3-fluorobenzyl)oxy)piperidine-1-carboxylate (VM-A-41)

- Structural Difference : Ether linkage (oxy) instead of amine.

- Impact: The ether group eliminates hydrogen-bond donor capability, reducing polarity. VM-A-41 exhibits a lower melting point (gel-like consistency) compared to crystalline amino derivatives. Reported yield: 67% (similar to amino analogs) .

- Biological Relevance: VM-A-41 is a dopamine D4 receptor antagonist, suggesting that the amino/oxy substitution critically modulates receptor binding .

tert-Butyl (S)-3-(propane-2-sulfonamido)piperidine-1-carboxylate (CAS 1349702-34-6)

- Structural Difference: Sulfonamide replaces benzylamino.

- Impact : Sulfonamide’s strong electron-withdrawing nature and hydrogen-bond acceptor capacity may alter solubility and target selectivity .

Chirality and Positional Isomers

(R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate (CAS 143900-43-0)

- Structural Difference: (R)-configuration at position 3; hydroxyl group instead of benzylamino.

- Impact : Chirality inversion can drastically affect enantioselective interactions, as seen in receptor binding assays. Hydroxyl groups increase polarity but reduce lipophilicity .

NMR and Spectral Data

Biological Activity

(S)-tert-Butyl 3-((3-fluorobenzyl)amino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a fluorobenzyl moiety. The molecular formula is with a molecular weight of approximately 304.39 g/mol.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The specific activities of this compound are summarized below:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance:

- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation .

- Case Study : In vitro studies demonstrated that certain piperidine derivatives exhibited cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents like bleomycin .

Neuroprotective Effects

Piperidine derivatives have also been explored for their neuroprotective capabilities:

- Cholinesterase Inhibition : Some studies suggest that compounds with similar structures can inhibit acetylcholinesterase (AChE), which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .

- Multi-target Approach : Research indicates that these compounds can act on multiple targets within the central nervous system, potentially offering a multi-faceted approach to neuroprotection .

Research Findings

A variety of studies have investigated the biological activity of this compound and related compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.